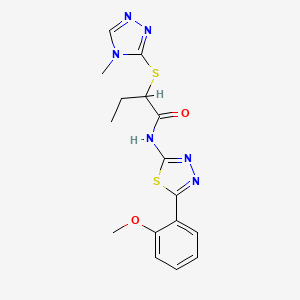

3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

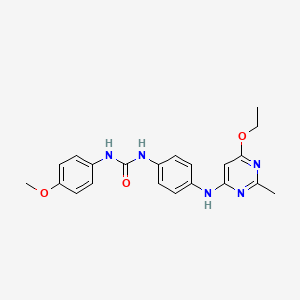

“3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole” is a chemical compound that belongs to the class of 1,2,4-triazoles . The 1,2,4-triazole moiety is a five-membered heterocyclic ring structure that contains two nitrogen atoms and three carbon atoms . The specific compound you mentioned has additional functional groups attached to it, including a tert-butyl group, a chlorine atom, and a methyl group .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including “this compound”, can be achieved through several methods . One common method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Chemical Reactions Analysis

1,2,4-Triazoles, including “this compound”, can undergo various chemical reactions . For instance, they can react with benzylidenemalononitrile, propanesultone, and phenyl isothiocyanate to form zwitterionic compounds of the 1,2,4-triazole series . They can also undergo a tandem induced reaction upon heating in organic solvents to form 5-amidino-1,2,4-triazoles .Applications De Recherche Scientifique

Synthesis of Complex Molecules

The compound can be used in the synthesis of complex molecules. For instance, it has been used in the synthesis of a compound with the formula C36H32ClN3O7 . This compound has a complex structure and the use of “3-tert-butyl-5-chloro-4-methyl-4H-1,2,4-triazole” in its synthesis demonstrates its utility in the creation of intricate molecular structures.

Asymmetric Synthesis

“this compound” can be used in asymmetric synthesis, a method used to preferentially form one enantiomer of a chiral molecule. A study has shown that it can be used in the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate , a key chiral intermediate in the synthesis of the lipid-lowering drug rosuvastatin .

Development of Pharmaceuticals

The 1,2,4-triazole core, which is present in “this compound”, is found in many therapeutically important agents . These include antifungal agents like itraconazole, posaconazole, and voriconazole, the antiviral ribavirin, the antimigraine drug rizatriptan, the anxiolytic alprazolam, the antidepressant trazodone, and the antitumoral drugs letrozole and anastrozole .

Synthesis of Triazino Compounds

“this compound” can be used in the synthesis of tert-butyl-substituted triazino compounds . These compounds have potential applications in various fields, including pharmaceuticals and materials science.

Antibacterial Applications

The compound can potentially be used in the development of antibacterial agents . While the specific application of “this compound” in this context is not clear, the related 1,2,4-triazole compounds have been used to produce zones of inhibition in bacterial lawns .

Bioasymmetric Catalysis

“this compound” can be used in bioasymmetric catalysis, a process that uses biological catalysts, like enzymes, to perform chemical reactions that produce chiral molecules . This process has been used to synthesize the side chain of rosuvastatin .

Propriétés

IUPAC Name |

3-tert-butyl-5-chloro-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3/c1-7(2,3)5-9-10-6(8)11(5)4/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNGBTOVHHLKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(N1C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2826659.png)

![N-(4-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2826663.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826669.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2826670.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2826672.png)

![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2826674.png)